molecular formula C20H19N5O B2625725 N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 904814-83-1

N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No. B2625725
CAS RN: 904814-83-1
M. Wt: 345.406
InChI Key: AXMXCCVQQSKTIJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 1994 by Pfizer, Inc. and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of triazole derivatives, including those related to N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide, involves the reaction of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in dimethylformamide. This process yields compounds with potential pharmacological properties, including anticonvulsive activity, which could be useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
  • Research into the structural aspects and synthesis pathways of triazole compounds has provided insights into their chemical behavior and potential for modification, paving the way for the development of new molecules with targeted biological activities. For instance, studies on the synthesis and structural assessment of related triazole derivatives have facilitated the exploration of their complexation with metals, which could be relevant for pharmaceutical applications (Castiñeiras, García-Santos, & Saa, 2018).

Potential Biological Activities

  • Triazole derivatives exhibit a range of biological activities, including antimicrobial properties. Novel syntheses of triazole carboxamides have led to compounds that show promise as antimicrobial agents against various pathogens. This research highlights the potential of triazole derivatives in developing new antimicrobial therapies (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
  • The exploration of N-heterocyclic carbenes based on the triazolone structural motif indicates the versatility of triazole derivatives in synthesizing compounds with potential applications in catalysis and as ligands in metal complexes. This research expands the utility of triazole compounds beyond their known biological activities, suggesting their role in materials science and chemistry (Jonek, Diekmann, & Ganter, 2015).

properties

IUPAC Name

N-(2-cyanophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)15-8-10-17(11-9-15)25-14(3)19(23-24-25)20(26)22-18-7-5-4-6-16(18)12-21/h4-11,13H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMXCCVQQSKTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

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